4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde
Overview
Description
4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde, also known as MPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPB is a heterocyclic compound with a pyrazole ring that has been functionalized with a benzaldehyde group. This compound has been shown to have a wide range of potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mechanism Of Action
The mechanism of action of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a key role in gene expression.
Biochemical And Physiological Effects
4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has been shown to have potential as an anti-diabetic agent, with studies showing that it can improve glucose tolerance and insulin sensitivity. 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has also been shown to have potential as an anti-obesity agent, with studies showing that it can reduce body weight and adipose tissue mass.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde is its versatility. 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde can be easily synthesized using a variety of methods, and it can be functionalized with a wide range of groups to create new compounds with different properties. However, one of the main limitations of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde is its potential toxicity. 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has been shown to be toxic to some cell lines at high concentrations, and further studies are needed to determine its safety in vivo.
Future Directions
There are several future directions for research on 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde. One potential direction is the development of new 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde derivatives with improved properties. For example, researchers could explore the synthesis of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde derivatives that are more potent anti-cancer agents or that have improved selectivity for specific enzymes or signaling pathways. Another potential direction is the development of new methods for the synthesis of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde and its derivatives. Finally, researchers could explore the potential applications of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde in other fields, such as materials science, where it could be used as a building block for the synthesis of new materials with unique properties.
Scientific Research Applications
4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has been studied extensively for its potential applications in scientific research. One of the most promising applications of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde is in the field of medicinal chemistry. 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has been shown to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells. 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has also been shown to have potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMCWTMSJFZBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627116 | |
Record name | 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde | |
CAS RN |
433920-86-6 | |
Record name | 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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